PD173074 - 219580-11-7

PD173074

Catalog Number: EVT-278330
CAS Number: 219580-11-7
Molecular Formula: C28H41N7O3
Molecular Weight: 523.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD173074 is a synthetic small molecule that acts as a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs). [] It displays high activity and selectivity for FGFR1, FGFR2 and FGFR3, with a 1000-fold greater selectivity for FGFRs compared to vascular endothelial growth factor receptors (VEGFRs). [] PD173074 has been extensively studied as a research tool for understanding the role of FGFR signaling in various biological processes, particularly in the context of cell proliferation, differentiation, and survival. []

Synthesis Analysis

The synthesis of PD173074 is described in detail in the patent US6440958B1. [] The synthesis involves a multi-step process starting from a pyrido[2,3-d]pyrimidine derivative. The final step involves the reaction of 2-chloro-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-amine with N,N-diethyl-N′-tert-butylbutane-1,4-diamine to yield PD173074.

Molecular Structure Analysis

PD173074 is a pyrido[2,3-d]pyrimidine derivative with the following molecular formula: C₂₆H₃₆N₆O₃. The crystal structure of PD173074 bound to the tyrosine kinase domain of FGFR1 has been solved. [] This structural analysis reveals that the compound binds to the ATP-binding pocket of the FGFR1 kinase domain, leading to its inhibition. The high degree of surface complementarity between PD173074 and the hydrophobic, ATP-binding pocket of FGF receptor 1 underlies the potency and selectivity of this inhibitor. []

Mechanism of Action

PD173074 functions by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. [] This inhibition of FGFR signaling leads to a variety of cellular responses depending on the cellular context, including inhibition of cell proliferation, induction of cell cycle arrest, promotion of differentiation, and induction of apoptosis. [, , ]

Physical and Chemical Properties Analysis

PD173074 is a solid at room temperature. Its intrinsic fluorescence has been utilized to investigate intracellular accumulation and compartmentalization in human lung cancer cells. [] The detailed physical and chemical properties of PD173074, such as solubility, melting point, and spectroscopic data, have not been comprehensively reported in the reviewed literature.

Applications
  • Cancer Research: PD173074 has been widely used in preclinical studies to investigate the therapeutic potential of targeting FGFRs in various cancer types. Studies have shown that PD173074 can inhibit the growth of cancer cell lines and xenograft models, including those derived from small-cell lung cancer, [, ] endometrial cancer, [, ] bladder cancer, [, ] cholangiocarcinoma, [] nasopharyngeal carcinoma, [] and breast cancer. [, ] The sensitivity to PD173074 has been associated with FGFR amplification or activating mutations in some cancer types, suggesting that these genetic alterations could serve as biomarkers for patient selection in clinical trials. [, , ]
  • Pulmonary Arterial Hypertension: Research has shown that PD173074 can ameliorate monocrotaline-induced pulmonary arterial hypertension in animal models. This effect is associated with the inhibition of FGF-2 signaling and the rescue of BMPR-II expression. []
  • Multiple Myeloma: PD173074 has been shown to induce apoptosis and differentiation in myeloma cell lines carrying the t(4;14) translocation, which leads to the overexpression of FGFR3. [, ]
  • Drug Resistance Reversal: PD173074 has been reported to reverse ABCB1-mediated drug resistance in cancer cells by directly blocking the efflux function of ABCB1 transporter. []
  • Developmental Biology: PD173074 has been used in developmental biology studies to investigate the role of FGF signaling in limb development. []
Future Directions
  • Resistance Mechanisms: Investigating the mechanisms of resistance to PD173074 is crucial for the development of effective therapeutic strategies. [, ]
  • Combination Therapies: Exploring the potential of combining PD173074 with other therapies, such as chemotherapy or other targeted therapies, could enhance its therapeutic efficacy. [, ]

Dovitinib (TKI258, formerly CHIR258)

  • Compound Description: Dovitinib is a multi-kinase inhibitor that targets various receptor tyrosine kinases (RTKs), including FGFR1-4, VEGFR1-3, PDGFRB, c-KIT, CSF1R, and FLT3. [] It has demonstrated anti-tumor activity in preclinical and clinical studies, particularly in cancers with FGFR activation.

Ponatinib (AP24534)

  • Relevance to PD173074: Similar to PD173074, ponatinib exhibits inhibitory activity against FGFRs. Notably, ponatinib effectively inhibits the growth of cells expressing various dovitinib-resistant FGFR2 mutations, suggesting it targets the active conformation of the kinase, unlike dovitinib and potentially PD173074. This difference in binding modes implies ponatinib might be more effective than PD173074 in treating tumors harboring activating FGFR2 mutations. []

SU11248

  • Compound Description: SU11248 is a multi-kinase inhibitor that targets various RTKs, including VEGFRs, PDGFRβ, KIT, FLT3, and FGFR3. It has shown efficacy in preclinical models of multiple myeloma, particularly those with t(4;14) translocation leading to FGFR3 overexpression. []
  • Relevance to PD173074: Both SU11248 and PD173074 demonstrate inhibitory activity against FGFR3, particularly in the context of t(4;14) positive multiple myeloma. While both compounds effectively inhibit FGFR3 activation and induce apoptosis in these cells, PD173074 appears to be more potent in vitro. []
  • Relevance to PD173074: Unlike the more selective PD173074, PD166285 antagonizes both FGF-2- and PDGF-mediated responses in oligodendrocyte lineage cells. [] This distinction highlights the targeted nature of PD173074 towards FGFR signaling.

SU5402

  • Relevance to PD173074: Both SU5402 and PD173074 inhibit FGF-2-mediated survival of cerebellar granule neurons, but PD173074 exhibits significantly higher potency. This difference is also observed in their inhibition of FGF-2-stimulated neurite outgrowth and MAPK phosphorylation, indicating that PD173074 is a more potent and selective inhibitor of FGFR1. []

Afatinib

  • Relevance to PD173074: While afatinib targets the ErbB family, studies have shown that FGFR1 activation can serve as an escape mechanism for cell survival in afatinib-resistant NSCLC cells. In these resistant cells, FGFR1 and its ligand FGF2 are upregulated, compensating for the suppressed EGFR signaling. Importantly, these afatinib-resistant cells exhibit sensitivity to PD173074, suggesting a potential therapeutic strategy for overcoming afatinib resistance. []

Gefitinib

  • Relevance to PD173074: Similar to afatinib, acquired resistance to gefitinib can develop in EGFR-mutant lung cancer. Studies show that FGF2-FGFR1 pathway activation can contribute to this resistance. While gefitinib alone loses efficacy, combining it with PD173074 helps overcome resistance by more effectively inhibiting downstream ERK and AKT phosphorylation and promoting apoptosis. []

Erlotinib

  • Relevance to PD173074: While erlotinib targets EGFR, investigations into PD173074 resistance mechanisms in urothelial carcinoma revealed that some resistant cells remain sensitive to erlotinib. This finding suggests that resistance to FGFR inhibition, in this case, might not necessarily confer cross-resistance to EGFR inhibitors, indicating potential for combination therapy or sequential treatment strategies. []

Properties

CAS Number

219580-11-7

Product Name

PD173074

IUPAC Name

1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea

Molecular Formula

C28H41N7O3

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36)

InChI Key

DXCUKNQANPLTEJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C

Solubility

soluble in DMSO, not soluble in water.

Synonyms

1-tert-butyl-3-(6-(3,5-dimethoxyphenyl)-2-(4-diethylaminobutylamino)pyrido(2,3-d)pyrimidin-7-yl)ureea
PD 173074
PD-173074
PD173074

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.